2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Lipophilicity Drug design ADME

SAR campaigns often face inaccurate extrapolations when substituting C6-H or C6-Me analogs. This racemic 6-ethyl congener provides a ΔLogP of +0.4 vs. C6-Me, a chiral center for enantiomer-resolved SAR, and dual amino/carbonitrile handles for fused heterocycle synthesis. - Enables matched molecular pair analysis of lipophilicity effects (LogP 2.05-2.43) - 98% purity (HPLC) ensures reproducible biological data - Available from multiple stock points for fast global delivery

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13636378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCC1CCC2=NC(=C(C=C2C1)C#N)N
InChIInChI=1S/C12H15N3/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(14)15-11/h6,8H,2-5H2,1H3,(H2,14,15)
InChIKeyIQRJKCPTYVSVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Procurement Guide


2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 1247356-05-3) is a chiral, polysubstituted tetrahydroquinoline (THQ) building block bearing a 2-amino group, a 3-carbonitrile moiety, and a C6 ethyl substituent on the saturated ring . The compound is commercially available from multiple vendors at 97–98% purity . As a member of the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile chemotype, it shares a scaffold that has been investigated for anti-inflammatory, anticancer, and antimicrobial activities in peer-reviewed studies [1][2][3]. However, direct biological profiling data for this specific C6-ethyl congener remains sparse in the open literature, making procurement decisions dependent on quantifiable physicochemical differentiation and scaffold-level biological inference rather than target-specific activity comparisons.

Chiral polysubstituted THQ building block with C6-ethyl substitution
Supports enantiomer-resolved SAR studies within a pharmacologically explored scaffold
Medicinal chemistry scaffold for signal transduction pathway research
Congeneric series reported for p38 MAPK and cancer cell-model endpoint reviews
Dual reactive handles for fused heterocycle library synthesis
2-amino-3-carbonitrile motif enables conversion to pyrimido- and thienoquinolines

Why Generic THQ Analogs Cannot Substitute This Compound


Within the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile series, the C6 substituent directly modulates lipophilicity, steric bulk, and molecular recognition properties, creating quantifiable differences that preclude simple interchange. The C6-ethyl analog exhibits a calculated LogP of 2.05–2.43, representing a ΔLogP of approximately +0.4 over the C6-methyl analog (LogP 1.66–1.99) and +0.6 over the unsubstituted C6-H parent (LogP 1.41) . This lipophilicity increment is consequential for membrane permeability, metabolite profile, and target engagement in cellular assays. Furthermore, the C6 position is a chiral center; racemic 6-ethyl THQ offers a stereochemical handle absent in achiral C6-unsubstituted analogs, enabling enantiomer-resolved structure-activity relationship (SAR) studies that are impossible with simpler congeners . These physicochemical and stereochemical distinctions mean that biological data obtained with the C6-methyl or C6-H series cannot be reliably extrapolated to the C6-ethyl variant without experimental validation, making compound-specific procurement essential for rigorous SAR campaigns.

Lipophilicity C6-ethyl: Higher predicted LogP may alter membrane partitioning in cell-based assays C6-methyl or C6-H analogs: Lower lipophilicity profile; permeability context may differ
Stereochemistry C6-ethyl: Racemic; chiral handle enables enantiomer-resolved profiling C6-H analog: Achiral; cannot support stereoselective target-engagement studies
Scaffold SAR C6-ethyl: Reported class-level pathway-response endpoints for THQ core Generic THQ analogs: Biological endpoint context may not transfer without experimental validation

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage vs. 6-Methyl and 6-H Analogs

The C6-ethyl substituent confers a measurably higher calculated LogP compared to the C6-methyl and C6-unsubstituted analogs. Leyan reports LogP = 2.05 for the 6-ethyl compound versus LogP = 1.66 for the 6-methyl analog . Fluorochem reports LogP = 2.43 for the 6-ethyl and LogP = 1.99 for the 6-methyl, confirming a consistent ΔLogP of approximately +0.4–0.5 across independent calculation methods . The unsubstituted parent (CAS 65242-19-5) has a LogP of 1.41, yielding a ΔLogP of approximately +0.6–1.0 for the 6-ethyl derivative . This lipophilicity increment is in a range known to significantly influence membrane permeability and non-specific protein binding.

Lipophilicity Delta
Cross-study comparable
LogP 2.05–2.43 (Calcd.)
Supports systematic tuning of compound lipophilicity in congeneric SAR series
Predicted values from vendor datasheets; rank order conserved across methods
Lipophilicity Drug design ADME Physicochemical property

Chiral Center at C6 for Enantiomer-Resolved Studies

The C6 position bearing the ethyl substituent is a stereogenic center, rendering the compound chiral . The commercially available product is racemic (one asymmetric atom, Fsp³ = 0.5) . This is a structural feature absent in the C6-unsubstituted analog (CAS 65242-19-5), which is achiral at this position. The 6-methyl analog (CAS 1250433-17-0) also possesses a chiral center at C6, but the ethyl group provides greater steric differentiation between enantiomers compared to methyl, potentially yielding larger enantiomeric resolution factors (α) in chiral chromatography and more pronounced enantioselective biological effects.

Chiral Center at C6
Class-level inference
Racemic (Fsp³ 0.5)
Supports enantiomer-resolved pharmacological profiling workflows
Structural attribute absent in achiral C6-H analogs; requires chiral resolution
Chirality Stereochemistry Enantiomeric resolution SAR

Class-Validated Anti-Inflammatory Activity

Although the specific C6-ethyl derivative has not been individually profiled, the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold has demonstrated significant in vivo anti-inflammatory activity. In a 2009 study by Abd El-Salam et al., compounds 4a–c from this series were evaluated in a carrageenan-induced paw edema model. Test compounds exhibited significant inhibition of edema and plasma PGE2 levels at two dose levels, with reduced ulcerogenic liability compared to the reference standard indomethacin [1]. The lead derivative 9b (a fused pyrimidoquinoline elaborated from the core scaffold) showed good binding energy in p38 MAPK docking studies. This class-level validation supports the use of the 6-ethyl congener as a key intermediate for generating novel analogs within a pharmacologically validated chemotype.

Anti-inflammatory Class Validation
Class-level inference
p38 MAPK docking; carrageenan model
Supports pathway-response exploration within a validated chemotype
Specific C6-ethyl data sparse; class-level in vivo endpoint context (2009 study)
Anti-inflammatory COX inhibition p38 MAPK In vivo pharmacology

Commercial Purity Benchmarks Across Vendors

The compound is available at consistent purity levels across multiple independent suppliers, reducing batch-to-batch variability risk in procurement. AKSci specifies ≥97% purity , Leyan specifies 98% purity , and Fluorochem specifies 98% purity . The 6-methyl analog, by comparison, is listed at ≥95% purity by the same suppliers , potentially reflecting differences in synthetic accessibility or purification efficiency between the two congeners. The higher and more consistent purity specification for the 6-ethyl compound may translate to fewer downstream purification steps and greater reproducibility in biological assays.

Commercial Purity Benchmarks
Cross-study comparable
97–98% (Multi-vendor)
Supports batch-to-batch consistency in synthesis workflows
Higher specification vs. 6-methyl analog (≥95%); assay reproducibility context
Purity Quality control Procurement Reproducibility

Anticancer and Antimicrobial Class Potential

A closely related sub-series—2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines—was evaluated by Faidallah et al. (2014) for anticancer and antimicrobial activity [1]. Ten compounds showed remarkable cytotoxic activity against HT29 (colon), HepG2 (liver), and MCF7 (breast) carcinoma cell lines; six compounds displayed broad-spectrum cytotoxicity, and seven exhibited significant antimicrobial activity. Although the study focuses on 8-methyl rather than 6-ethyl substitution, it demonstrates that the 2-amino-3-cyano-tetrahydroquinoline core can support potent bioactivity when appropriately substituted. The 6-ethyl derivative offers a structurally distinct vector for ring substitution compared to 8-substituted analogs, enabling exploration of a different region of chemical space within the same pharmacophore.

Cytotoxicity & Antimicrobial Potential
Class-level inference
8-methyl series: HT29/HepG2/MCF7
Supports cancer cell-model screening and antimicrobial endpoint review
Regioisomeric class data; 6-ethyl activity requires independent validation
Anticancer Cytotoxicity Antimicrobial Broad-spectrum

Synthetic Versatility via Dual Reactive Handles

The 2-amino-3-carbonitrile motif is a well-established dual reactive handle enabling annulation to fused heterocycles such as pyrimido[4,5-b]quinolines, pyrido[2,3-d]pyrimidines, and thienoquinolines [1][2]. This reactivity profile is shared across the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile family; however, the C6-ethyl substitution provides greater steric and lipophilic differentiation compared to smaller substituents, which can influence regioselectivity in cyclocondensation reactions and modulate the physicochemical properties of the resulting fused-ring products. The 6-ethyl compound thus serves as a starting material for generating libraries of C6-ethyl-substituted fused heterocycles that are not accessible from the 6-H or 6-methyl precursors.

Synthetic Versatility
Supporting evidence
Dual reactive handles
Supports diversity-oriented library synthesis for lead optimization
Cyclocondensation conditions; steric influence on regioselectivity to be verified
Synthetic chemistry Building block Heterocycle synthesis Medicinal chemistry

Optimal Research and Industrial Application Scenarios


Congeneric Lipophilicity SAR Using C6-Alkyl Building Blocks

Researchers seeking to probe the impact of incremental lipophilicity changes on target potency, cellular permeability, or metabolic stability can employ the C6-ethyl, C6-methyl, and C6-H analogs as a matched series. The measured ΔLogP of approximately +0.4 per methylene unit at C6 [1] provides a predictable, stepwise increase in lipophilicity without altering the core 2-amino-3-carbonitrile pharmacophore. This experimental design is directly supported by the quantitative LogP data from Leyan and Fluorochem.

Enantiomer-Resolved Pharmacological Profiling

The racemic 6-ethyl compound (one asymmetric center, Fsp³ = 0.5) can serve as a starting point for chiral chromatographic resolution or asymmetric synthesis to obtain enantiopure material. This enables differential pharmacological evaluation of (R)- and (S)-enantiomers at the C6 position, a capability not available with the achiral 6-H analog. Such studies are critical for lead optimization when target binding pockets exhibit stereoselective interactions.

Anti-Inflammatory Lead Generation from C6-Substituted Libraries

Building on the validated anti-inflammatory activity of the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold—demonstrated in vivo with significant edema and PGE2 inhibition relative to indomethacin [1]—medicinal chemistry teams can use the 6-ethyl building block to synthesize novel analogs exploring the C6 position's influence on potency, selectivity, and ulcerogenic liability. This compound fills a specific gap in the substitution matrix not covered by existing literature on 4-substituted or 8-methyl derivatives.

Fused Heterocycle Library Synthesis with Defined Lipophilicity

The 2-amino and 3-carbonitrile groups serve as dual reactive handles for annulation reactions yielding pyrimido[4,5-b]quinolines, thienoquinolines, and related fused systems [2][1]. Using the 6-ethyl precursor ensures that all derived library members carry the C6-ethyl substituent, enabling systematic exploration of substituent effects in the fused heterocycle series. This is particularly valuable for generating patentable chemical matter with distinct composition-of-matter claims relative to existing C6-unsubstituted or C6-methyl patent estates.

Application
Selection Property
Validation Focus
Congeneric Lipophilicity SAR
Predicted stepwise increase in LogP vs. C6-H/C6-methyl analogs
Compare predicted LogP against experimental retention time or permeability data
Enantiomer-Resolved Profiling
Racemic mixture with one stereogenic center at C6
Chiral chromatographic resolution; verify enantiomeric excess (ee) values
Anti-inflammatory Lead Generation
C6-substituted 2-amino-3-cyano-THQ scaffold
p38 MAPK pathway assay context; compare to vehicle/comparator controls
Fused Heterocycle Libraries
2-Amino and 3-carbonitrile reactive handles
Regioselectivity of cyclocondensation; confirm lipophilicity of resulting products
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